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Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridin-4-amine

CAS No.: 1261079-58-6

Cat. No.: B1454623

Get Quote

Abstract & Strategic Overview
The synthesis of 2-Chloro-5-ethynylpyridin-4-amine represents a critical workflow in the

production of next-generation kinase inhibitors (e.g., USP7, PI3K/mTOR pathways). While the

2-chloro-4-aminopyridine scaffold is commercially available, the installation of the ethynyl group

at the C5 position poses specific scale-up challenges, primarily concerning regioselectivity

during halogenation and process safety during the handling of energetic ethynyl-pyridine

intermediates.

This guide details a robust, scalable 3-step protocol optimized for gram-to-kilogram production.

Unlike bench-scale methods that often yield regioisomeric mixtures, this protocol utilizes a

controlled iodination strategy to maximize the formation of the desired 5-iodo precursor,

followed by a highly efficient Sonogashira coupling and deprotection sequence.

Key Process Parameters (KPPs)
Regiocontrol: Preferential iodination at C5 over C3 using N-Iodosuccinimide (NIS).
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Pd Management: Quantitative removal of residual Palladium (<10 ppm) using scavenger

resins.

Safety: Thermal stability controls for the potentially energetic terminal alkyne.

Retrosynthetic Analysis & Workflow
The synthetic strategy relies on the electronic activation of the C5 position by the C4-amino

group. Direct ethynylation is achieved via a Sonogashira coupling on the iodinated

intermediate.

Graphviz Workflow Diagram

2-Chloro-4-aminopyridine
(Starting Material)

2-Chloro-5-iodo-4-aminopyridine
(Intermediate 1)

Step 1: Regioselective Iodination

N-Iodosuccinimide (NIS)
DMF, 0°C to RT TMS-Protected Alkyne

(Intermediate 2)

Step 2: Sonogashira Coupling

TMS-Acetylene
Pd(PPh3)2Cl2, CuI, Et3N

2-Chloro-5-ethynylpyridin-4-amine
(Target API)

Step 3: Desilylation

K2CO3 / MeOH
Deprotection

Click to download full resolution via product page

Caption: Optimized 3-step synthetic route highlighting reagents and key intermediates.

Detailed Experimental Protocols
Step 1: Regioselective Iodination
Objective: Synthesis of 2-Chloro-5-iodo-4-pyridinamine (CAS: 800402-12-4).[1] Challenge: The

C4-amino group activates both C3 and C5 positions. The C2-chloro group deactivates, but

steric hindrance at C3 (flanked by Cl and NH2) favors C5 substitution. However,

thermodynamic control is essential to minimize the C3-iodo byproduct.

Materials
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Reagent Equiv. MW Mass (100g Scale)

2-Chloro-4-

aminopyridine
1.0 128.56 100.0 g

N-Iodosuccinimide

(NIS)
1.15 224.98 201.2 g

DMF (Anhydrous) - - 500 mL (5 vol)

Sodium Thiosulfate

(10% aq)
- - 500 mL

Protocol
Dissolution: Charge a 2L reactor with 2-Chloro-4-aminopyridine (100 g) and anhydrous DMF

(500 mL). Stir until fully dissolved.

Cooling: Cool the solution to 0–5 °C. Note: Low temperature is critical to maximize

regioselectivity for the 5-position.

Addition: Add NIS (201.2 g) portion-wise over 60 minutes, maintaining internal temperature <

10 °C.

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

IPC (In-Process Control): Monitor by HPLC/UPLC. Target < 2% starting material.

Quench: Pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate

(1.5 L) and ice water (1.5 L). This precipitates the product and quenches excess iodine.[2]

Filtration: Stir the slurry for 30 minutes. Filter the solid precipitate.

Purification (Slurry Wash): Resuspend the wet cake in water (500 mL) to remove residual

DMF and succinimide. Filter and dry.[1][3][4]

Recrystallization (Optional): If C3-isomer > 5%, recrystallize from Ethanol/Water.

Expected Yield: 75–85% (approx. 150–170 g).
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Appearance: Off-white to pale yellow solid.

Step 2: Sonogashira Coupling
Objective: Synthesis of 2-Chloro-4-amino-5-((trimethylsilyl)ethynyl)pyridine. Safety Note:

Perform under inert atmosphere (Argon/Nitrogen) to prevent homocoupling (Glaser coupling)

and catalyst deactivation.

Materials
Reagent Equiv. MW Mass

Iodo-Intermediate

(Step 1)
1.0 254.46 100.0 g

Trimethylsilylacetylene

(TMSA)
1.5 98.22 57.9 g

Pd(PPh3)2Cl2 0.02 701.9 5.5 g

CuI 0.04 190.45 3.0 g

Triethylamine (Et3N) 3.0 101.19 119.2 g

THF/DMF (10:1) - - 1.0 L

Protocol
Inertion: Purge a 3L reactor with Nitrogen for 15 minutes.

Charging: Add Iodo-intermediate (100 g), Pd(PPh3)2Cl2 (5.5 g), and CuI (3.0 g).

Solvent: Add degassed THF (900 mL) and DMF (100 mL). Start stirring.

Base/Reagent: Add Triethylamine (119.2 g) followed by dropwise addition of TMS-acetylene

(57.9 g).

Heating: Heat the mixture to 50–60 °C for 4–8 hours.

IPC: Monitor for disappearance of aryl iodide.
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Work-up: Cool to RT. Filter through a pad of Celite to remove bulk metal salts. Wash the pad

with EtOAc.

Extraction: Concentrate the filtrate to remove THF. Dilute residue with EtOAc (1 L) and wash

with water (3 x 500 mL) and Brine (500 mL).

Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) for 2

hours at 40 °C to reduce Pd content. Filter and concentrate.

Expected Yield: 85–90%.

Step 3: Deprotection to Target
Objective: Synthesis of 2-Chloro-5-ethynylpyridin-4-amine.

Protocol
Reaction: Dissolve the TMS-intermediate (from Step 2) in Methanol (10 vol).

Base: Add Potassium Carbonate (K2CO3, 1.5 equiv).

Conditions: Stir at Room Temperature for 1–2 hours.

Note: Do not heat significantly; terminal alkynes can polymerize.

Work-up: Concentrate Methanol to 20% volume. Dilute with water and extract with EtOAc or

DCM.

Isolation: Dry organics (Na2SO4), concentrate, and recrystallize from Hexane/EtOAc or

Toluene.

Final Yield: ~90% for this step.

Safety & Hazard Analysis
Energetic Materials

Ethynylpyridines: Low molecular weight ethynyl-heterocycles can be shock-sensitive or

thermally unstable.
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Control: Perform Differential Scanning Calorimetry (DSC) on the final product. Avoid

distillation of the final product; prefer crystallization.

Storage: Store under Nitrogen at < -20 °C to prevent polymerization.

Heavy Metals
Palladium/Copper: Residual metals must be controlled to < 10 ppm for pharmaceutical

applications.

Control: Use functionalized silica scavengers (e.g., SiliaMetS) post-reaction.

Regiochemistry Risks[5]
Isomerism: The formation of 2-chloro-3-iodo-4-aminopyridine is a known risk if temperature

is uncontrolled or if ICl is used instead of NIS. The 3-iodo isomer is sterically crowded and

reacts sluggishly in Sonogashira coupling, potentially accumulating as an impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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